molecular formula C11H8BrNOS B1272942 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone CAS No. 306935-06-8

2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone

Cat. No.: B1272942
CAS No.: 306935-06-8
M. Wt: 282.16 g/mol
InChI Key: MJDNWZQQRFCXRU-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone is an organic compound with the molecular formula C11H8BrNOS It is a brominated derivative of ethanone, featuring a pyridine and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone typically involves the bromination of 1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Sulfoxides or sulfones from oxidation.
  • Alcohols from reduction.

Scientific Research Applications

2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-1-(2-pyridinyl)-1-ethanone
  • 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone
  • 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Uniqueness: 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-1-(5-pyridin-2-ylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-7-9(14)11-5-4-10(15-11)8-3-1-2-6-13-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNWZQQRFCXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379885
Record name 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-06-8
Record name 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(5-pyridin-2-yl-thiophen-2-yl)-ethanone
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